Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core with an amino group, a methyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino group can be introduced through a nitration-reduction sequence, where the biphenyl compound is first nitrated to form a nitro derivative, which is then reduced to the corresponding amine. The carboxylate ester group can be introduced through esterification reactions.
Final Assembly: The final compound is obtained by combining the functionalized biphenyl core with the appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions followed by functional group modifications using established chemical processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the biphenyl core can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:
2-Amino-3-methylbiphenyl: Lacks the carboxylate ester group, which may affect its solubility and reactivity.
Methyl 2-amino-[1,1’-biphenyl]-4-carboxylate: Lacks the additional methyl group, which may influence its steric and electronic properties.
2-Amino-4-methylbiphenyl: Has a different substitution pattern, which can alter its chemical behavior and biological activity.
The unique combination of functional groups in Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate (commonly referred to as MABPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MABPC is characterized by its biphenyl structure with an amino group and a carboxylate moiety. The molecular formula is C15H15NO2 with a molecular weight of approximately 241.29 g/mol. Its structural features contribute to its interactions with biological targets.
1. Anticancer Activity
Research indicates that MABPC exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can inhibit the proliferation of human colorectal adenocarcinoma cells (COLO201) and murine mammary carcinoma cells (4T1).
Table 1: Cytotoxic Activity of MABPC Against Various Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
COLO201 | < 10 | High |
4T1 | < 5 | Moderate |
MDA-MB-231 | > 10 | Low |
A549 | > 15 | Low |
The selectivity index indicates the compound's ability to preferentially target cancer cells over normal cells, which is crucial for therapeutic applications.
The mechanism by which MABPC exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometry analyses have demonstrated that treatment with MABPC leads to cell cycle arrest, particularly in the G2/M phase, thereby inhibiting cell division and promoting programmed cell death.
Case Study: Apoptotic Induction in COLO201 Cells
A study conducted on COLO201 cells showed that treatment with MABPC at concentrations near its IC50 resulted in significant DNA fragmentation, a hallmark of apoptosis. The analysis revealed:
- Increased Annexin V staining : Indicative of early apoptotic events.
- Caspase activation : Suggesting that MABPC activates intrinsic apoptotic pathways.
3. Antimicrobial Activity
In addition to its anticancer properties, MABPC has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
Table 2: Antimicrobial Activity of MABPC
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | >100 µg/mL |
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 3-amino-2-methyl-4-phenylbenzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-12(15(17)18-2)8-9-13(14(10)16)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3 |
InChI Key |
PMKGHIMSAYBVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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